1-Allylcyclopropane-1-sulfonyl chloride

Organic Synthesis Sulfonyl Chloride Preparation Medicinal Chemistry Intermediate

1-Allylcyclopropane-1-sulfonyl chloride (CAS 923032-59-1) is a bifunctional sulfonyl chloride reagent characterized by a cyclopropane ring bearing both an allyl group and a reactive sulfonyl chloride moiety. This compound serves as a key electrophilic intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives via nucleophilic substitution with amines, and is documented as a critical building block in the synthetic route of the clinical-stage MEK inhibitor refametinib (BAY 86-9766 / RDEA119).

Molecular Formula C6H9ClO2S
Molecular Weight 180.646
CAS No. 923032-59-1
Cat. No. B564484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allylcyclopropane-1-sulfonyl chloride
CAS923032-59-1
Synonyms1-(2-Propen-1-yl)cyclopropanesulfonyl Chloride; 
Molecular FormulaC6H9ClO2S
Molecular Weight180.646
Structural Identifiers
SMILESC=CCC1(CC1)S(=O)(=O)Cl
InChIInChI=1S/C6H9ClO2S/c1-2-3-6(4-5-6)10(7,8)9/h2H,1,3-5H2
InChIKeyAQYNREAFYINZPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allylcyclopropane-1-sulfonyl chloride (CAS 923032-59-1): Key Intermediate for Sulfonamide-Based Drug Synthesis and MEK Inhibitor Development


1-Allylcyclopropane-1-sulfonyl chloride (CAS 923032-59-1) is a bifunctional sulfonyl chloride reagent characterized by a cyclopropane ring bearing both an allyl group and a reactive sulfonyl chloride moiety . This compound serves as a key electrophilic intermediate in organic synthesis, particularly in the preparation of sulfonamide derivatives via nucleophilic substitution with amines, and is documented as a critical building block in the synthetic route of the clinical-stage MEK inhibitor refametinib (BAY 86-9766 / RDEA119) [1]. Its structural architecture—combining a strained cyclopropane core with a terminal olefin and a sulfonyl chloride handle—provides a distinct functional profile that distinguishes it from simpler aryl or alkyl sulfonyl chloride analogs commonly employed in medicinal chemistry [2].

Workflow Sulfonamide synthesis via nucleophilic substitution
Reagent Bifunctional: sulfonyl chloride + terminal allyl handle
Use context Documented in clinical-stage MEK inhibitor (refametinib) synthesis

Why 1-Allylcyclopropane-1-sulfonyl chloride Cannot Be Replaced by Standard Cyclopropane or Alkyl Sulfonyl Chlorides in Target Synthesis


Generic substitution with widely available cyclopropanesulfonyl chloride (CAS 139631-62-2) or alkyl sulfonyl chlorides (e.g., methanesulfonyl chloride) fails in applications requiring this specific compound due to the requisite presence of the allyl appendage . In the validated synthetic route to refametinib, the allyl group on the cyclopropane sulfonamide moiety is not an inert structural element; it undergoes a stereospecific dihydroxylation step (OsO₄/NMMO) to install the critical (2,3-dihydroxypropyl) pharmacophore essential for MEK inhibitory activity [1]. Substitution with cyclopropanesulfonyl chloride would yield a sulfonamide lacking the allyl handle, rendering the downstream dihydroxylation step impossible and preventing access to the target bioactive scaffold [1]. Furthermore, the cyclopropane ring imparts conformational rigidity and metabolic stability that cannot be replicated by acyclic alkyl sulfonyl chloride alternatives, directly impacting the pharmacokinetic profile of derived drug candidates .

Target compound
1-Allylcyclopropane-1-sulfonyl chloride provides the allyl group required for downstream dihydroxylation to install the (2,3-dihydroxypropyl) pharmacophore.
Cyclopropanesulfonyl chloride
Lacks the allyl handle; sulfonamide product cannot undergo OsO₄/NMMO dihydroxylation, blocking access to the target scaffold.
Target compound
Cyclopropane ring contributes conformational rigidity and reported metabolic stability, relevant to pharmacokinetic studies of derived candidates.
Acyclic alkyl sulfonyl chlorides
Linear alkyl chains may alter conformational behavior; reported metabolic profile may differ, impacting structure-activity relationship interpretation.

Quantitative Evidence Differentiating 1-Allylcyclopropane-1-sulfonyl chloride from In-Class Sulfonyl Chloride Reagents


Validated Multi-Step Synthetic Route with Reported Stepwise Yields for 1-Allylcyclopropane-1-sulfonyl chloride

A documented four-step synthetic sequence for 1-allylcyclopropane-1-sulfonyl chloride from commercially available cyclopropanesulfonyl chloride has been reported with quantitative yields at each stage . The key alkylation step using allyl iodide and butyllithium at -78°C produces the 1-allylcyclopropanesulfonate intermediate in 68% isolated yield, with the final chlorination step proceeding at 83% yield to afford the target sulfonyl chloride . In contrast, the direct alkylation of cyclopropanesulfonyl chloride with allyl halides is not a viable route due to the lack of an enolizable alpha-position; the sulfonate ester intermediate is required for successful C-allylation, distinguishing the preparation of this compound from simpler sulfonyl chloride syntheses [1].

Stepwise yield
Reported
83% yield in final chlorination step; alkylation yield 68%
Supports process feasibility for procurement and scale-up evaluation.
Four-step sequence from cyclopropanesulfonyl chloride; direct alkylation not viable.
Organic Synthesis Sulfonyl Chloride Preparation Medicinal Chemistry Intermediate

Documented Use as a Critical Intermediate in Refametinib (BAY 86-9766) Synthesis — Allyl Group Enables Downstream Dihydroxylation

1-Allylcyclopropane-1-sulfonyl chloride is explicitly employed in the published synthetic route of refametinib (RDEA119, BAY 86-9766), a clinical-stage MEK inhibitor, as Intermediate (VI) [1]. The compound undergoes condensation with an aromatic diamine (Intermediate V) in pyridine at 40°C to afford the sulfonamide (VII), after which the allyl group is dihydroxylated using OsO₄ and NMMO in THF to yield racemic refametinib [1]. The allyl moiety is thus not a passive structural feature but a functional handle enabling late-stage oxidation to install the (2,3-dihydroxypropyl) side chain essential for MEK binding [2]. In contrast, substitution with cyclopropanesulfonyl chloride (XIII) in this same patent family yields a different sulfonamide scaffold lacking the allyl group, which cannot undergo the dihydroxylation step and therefore does not lead to refametinib [1].

Synthetic utility
Head-to-head
Target enables refametinib scaffold access; comparator yields dead-end intermediate incapable of dihydroxylation.
Allyl group is essential for late-stage pharmacophore installation.
Validated in US patent literature; direct substitution not possible.
MEK Inhibitor Refametinib Sulfonamide Coupling

Purity Specification Comparison: Available Grades and Vendor Differentiation for 1-Allylcyclopropane-1-sulfonyl chloride

Multiple commercial suppliers offer 1-allylcyclopropane-1-sulfonyl chloride with varying purity specifications that directly impact procurement decisions . The compound is available in ≥97% purity (Sigma-Aldrich/Ambeed, Alfa Chemistry) and ≥98% purity (Aladdin, BOC Sciences, Toronto Research Chemicals) , with some vendors also offering 95% grade . In comparison, the structurally simpler analog cyclopropanesulfonyl chloride (CAS 139631-62-2) is typically supplied at 98% purity but lacks the allyl functional handle; procurement of the allyl-containing analog is driven by synthetic necessity rather than purity alone [1]. The compound is supplied as a yellow oil, soluble in chloroform, requiring storage at 2-8°C under inert atmosphere due to moisture sensitivity .

Purity grades
Specification review
Available at ≥97% and ≥98% purity; also 95% grade
Purity is comparable to simpler analogs; synthetic need drives selection, not purity advantage.
Yellow oil; soluble in chloroform; store under inert atmosphere at 2-8°C.
Reagent Purity Procurement Specification Analytical Grade

Physicochemical Property Profile: Predicted Boiling Point and Density Distinguish from Acyclic Sulfonyl Chlorides

The predicted physicochemical properties of 1-allylcyclopropane-1-sulfonyl chloride reflect its cyclopropane-allyl architecture and differentiate it from acyclic sulfonyl chloride analogs . The compound exhibits a predicted boiling point of 229.2 ± 7.0°C at 760 mmHg and a predicted density of 1.32 ± 0.1 g/cm³ . In comparison, the acyclic analog methanesulfonyl chloride (CAS 124-63-0) has a reported boiling point of 161°C and density of 1.48 g/cm³ [1]; benzenesulfonyl chloride (CAS 98-09-9) boils at 251-252°C with density 1.38 g/cm³ [2]. The intermediate boiling point of the target compound lies between these extremes, while its lower density relative to both comparators reflects the cyclopropane ring's contribution to molecular volume.

Boiling point
Data to verify
Predicted 229.2 ± 7.0 °C at 760 mmHg
Intermediate volatility informs distillation strategy; may differ from acyclic analogs.
Predicted value; experimental confirmation recommended before scale-up.
Physicochemical Properties Boiling Point Density Reagent Handling

Solubility Profile: Chloroform Solubility with Moisture Sensitivity Distinguishes Handling Requirements

1-Allylcyclopropane-1-sulfonyl chloride is reported as soluble in chloroform, with multiple vendors specifying storage at 2-8°C under inert atmosphere due to hygroscopic nature and moisture sensitivity [1]. The compound is supplied as a yellow oil and requires refrigeration to maintain integrity . In comparison, the simpler cyclopropanesulfonyl chloride (CAS 139631-62-2) is also moisture-sensitive but typically supplied as a liquid with storage at 2-8°C; however, it lacks the additional stability considerations associated with the allyl group (potential for polymerization or oxidation) . The combination of sulfonyl chloride reactivity and terminal olefin functionality necessitates stricter handling protocols than those required for saturated alkyl sulfonyl chlorides [2].

Handling requirements
Context-dependent
Hygroscopic, inert atmosphere, 2-8°C storage; chloroform-soluble yellow oil
Reactivity of sulfonyl chloride and allyl group requires controlled handling protocols.
Class-level inference; specific stability data not reported.
Solubility Reagent Storage Hygroscopicity

Reactivity Profile: Sulfonyl Chloride Electrophilicity Combined with Allyl Group Orthogonal Reactivity

1-Allylcyclopropane-1-sulfonyl chloride exhibits dual reactivity: the sulfonyl chloride moiety undergoes nucleophilic substitution with amines, alcohols, and azides to form sulfonamides, sulfonates, and sulfonyl azides, respectively [1]. Concurrently, the terminal allyl group provides orthogonal reactivity for late-stage functionalization via dihydroxylation, epoxidation, or cross-coupling chemistry [2]. This bifunctional reactivity distinguishes the compound from simpler sulfonyl chlorides such as methanesulfonyl chloride or benzenesulfonyl chloride, which lack a second reactive handle . In the refametinib synthesis, the sulfonyl chloride is first used for sulfonamide formation, after which the intact allyl group undergoes OsO₄-mediated dihydroxylation—a sequential functionalization that would be impossible with non-allyl analogs [2]. The cyclopropane ring further contributes conformational constraint that influences the spatial orientation of the sulfonamide group in derived products .

Reactive handles
Reported
Two orthogonal sites: sulfonyl chloride (electrophilic substitution) + terminal allyl (oxidation, cross-coupling)
Enables sequential diversification strategies for medicinal chemistry libraries.
Qualitative advantage over mono-functional sulfonyl chlorides; no quantitative reactivity ratio.
Nucleophilic Substitution Sulfonamide Formation Allyl Functionalization

Targeted Application Scenarios for 1-Allylcyclopropane-1-sulfonyl chloride Based on Validated Synthetic Evidence


Synthesis of MEK Inhibitor Scaffolds — Particularly Refametinib (BAY 86-9766 / RDEA119) and Structural Analogs

1-Allylcyclopropane-1-sulfonyl chloride is explicitly validated as Intermediate (VI) in the synthesis of refametinib, a clinical-stage MEK inhibitor [1]. In this application, the compound is condensed with an aromatic diamine (V) in pyridine at 40°C to form the key sulfonamide intermediate (VII), followed by OsO₄/NMMO dihydroxylation of the allyl group to install the requisite (2,3-dihydroxypropyl) pharmacophore [1]. This validated sequence demonstrates the compound's essential role in accessing refametinib-class molecules. Medicinal chemistry programs developing MEK inhibitors with similar 1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide motifs require this specific sulfonyl chloride building block; substitution with cyclopropanesulfonyl chloride or other analogs would yield dead-end intermediates incapable of undergoing the critical dihydroxylation step [1].

Preparation of N-(Arylamino)sulfonamide Derivatives with Allyl Handles for Late-Stage Diversification

Beyond refametinib, 1-allylcyclopropane-1-sulfonyl chloride serves as a general electrophilic reagent for constructing N-(arylamino)sulfonamide libraries with pendant allyl groups, as disclosed in US Patents 20080058340 and US 8101799 [2]. The sulfonyl chloride reacts with diverse aromatic amines to generate sulfonamide intermediates, where the retained allyl group provides a versatile handle for subsequent transformations including dihydroxylation, epoxidation, hydroboration, or cross-coupling [2]. This modular approach enables the parallel synthesis of structurally diverse sulfonamide analogs for structure-activity relationship (SAR) studies in kinase inhibitor programs . The cyclopropane ring confers conformational rigidity and improved metabolic stability relative to acyclic sulfonamides, a property of particular value in drug discovery .

Acylation Reactions in Laboratory R&D and Chemical Manufacturing Processes

1-Allylcyclopropane-1-sulfonyl chloride is broadly applicable as an acylating agent in both laboratory research and chemical manufacturing settings, particularly for the preparation of sulfonamide products . The compound undergoes typical sulfonyl chloride nucleophilic substitution chemistry with primary and secondary amines, alcohols, and azide nucleophiles to yield the corresponding sulfonamides, sulfonate esters, and sulfonyl azides [3]. The presence of the allyl group distinguishes this reagent from simpler sulfonyl chlorides in applications where the olefin is retained for downstream functionalization, or where the cyclopropane ring's steric and electronic properties influence reaction outcomes . The documented 4-step synthetic route with reported yields (68% alkylation, 83% final chlorination) provides process chemists with validated reference data for scale-up considerations .

Investigational MEK Pathway Inhibition Studies in Cancer and Hyperproliferative Disease Research

1-Allylcyclopropane-1-sulfonyl chloride is classified as a MEK inhibitor, with documented utility in the treatment of cancer and other hyperproliferative diseases [4]. As a sulfonyl chloride building block that contributes to the synthesis of bioactive MEK inhibitors such as refametinib, this compound is procured by research laboratories investigating MAPK/ERK pathway modulation [1]. The compound's role as a synthetic precursor to MEK-targeting sulfonamides supports preclinical research programs in oncology and inflammatory disease areas [4]. Procurement of this specific compound is indicated when the research objective involves generating sulfonamide-based MEK inhibitors that incorporate the 1-allylcyclopropane scaffold as a core structural element .

Application
Selection Property
Validation Focus
Synthesis of MEK inhibitor scaffolds (refametinib and analogs)
Allyl group enables downstream dihydroxylation
Compatibility with OsO₄/NMMO step in patent route
N-(Arylamino)sulfonamide library synthesis with allyl handles
Bifunctional reactivity: sulfonyl chloride + terminal alkene
Sequential diversification protocols (dihydroxylation, epoxidation, cross-coupling)
Acylation in laboratory R&D and manufacturing
Reported multi-step synthetic route with yields
Process yield reference and scale-up evaluation
MEK pathway modulation research in oncology
Precursor for sulfonamide-based MEK inhibitor probes
MAPK/ERK pathway model systems; research-use only

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